Home > Products > Screening Compounds P97183 > 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid - 1708509-73-2

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

Catalog Number: EVT-2928228
CAS Number: 1708509-73-2
Molecular Formula: C12H13N3O3
Molecular Weight: 247.254
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: BYK191023 shares the core imidazo[4,5-b]pyridine structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Both compounds possess a substituent at the 2-position of the imidazo[4,5-b]pyridine ring system, albeit with different chemical moieties. The presence of a carboxylic acid group at the 7-position in 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid distinguishes it further.

Imidazo[4,5-b]pyridine-7-carboxylic acid

Compound Description: This compound is a key intermediate in the synthesis of several derivatives with potential antituberculous activity.

Relevance: Imidazo[4,5-b]pyridine-7-carboxylic acid is the parent structure of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. The target compound is a derivative of imidazo[4,5-b]pyridine-7-carboxylic acid with an oxan-4-yl substituent at the 2-position.

6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine (27e)

Compound Description: Compound 27e is a potent inhibitor of Aurora kinases (Aurora-A, Aurora-B), FLT3 kinase, and FLT3 mutants, including FLT3-ITD and FLT3(D835Y). It exhibits strong in vivo inhibition of FLT3-ITD-positive AML human tumor xenograft growth following oral administration.

Relevance: Compound 27e shares the core imidazo[4,5-b]pyridine structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although substituted at different positions, both compounds exemplify the potential of the imidazo[4,5-b]pyridine scaffold for developing diverse bioactive molecules.

3-((4-(6-Bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (51, CCT137690)

Compound Description: Compound 51 is a potent inhibitor of Aurora kinases (Aurora-A, Aurora-B, Aurora-C) and possesses high oral bioavailability. In vivo studies show that compound 51 effectively inhibits the growth of SW620 colon carcinoma xenografts following oral administration without observed toxicities.

Relevance: Similar to 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, compound 51 belongs to the imidazo[4,5-b]pyridine class of compounds and demonstrates the versatility of this core structure in developing diverse and potent kinase inhibitors.

4-[3-[(4-Chlorophenyl)methyl]-6-chloroimidazo[4,5-b]pyridin-2-yl]-3,3-dimethylbutanoic acid (23a, UP 116-77)

Compound Description: Compound 23a is a potent thromboxane A2/prostaglandin H2 (TXA2/PGH2) receptor antagonist with a Ki value of 6 nM. Its good pharmacological profile and excellent tolerance make it a promising candidate for further development.

Relevance: Compound 23a shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, highlighting the potential of this chemical scaffold for diverse therapeutic applications.

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

Compound Description: PhIP is a heterocyclic amine carcinogen found in cooked meats. Its metabolism involves the formation of various metabolites, including 4'-(2-amino-1-methylimidazo[4,5-b]pyrid-6-yl)phenyl sulfate, 2-amino-1-methyl-6-(4'-hydroxy)-phenylimidazo[4,5-b]pyridine (4'-hydroxy-PhIP), and a glucuronide conjugate of 2-hydroxyamino-1-methyl-6-phenylimidazo[4,5-b]pyridine (N-hydroxy-PhIP). Cytochrome P450 enzymes play a significant role in PhIP metabolism and activation, leading to covalent binding to proteins in the liver and kidney.

Relevance: PhIP exemplifies the potential carcinogenicity of some imidazo[4,5-b]pyridine derivatives. This highlights the importance of careful structural design and toxicity evaluation when developing new imidazo[4,5-b]pyridine-based compounds, like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, for therapeutic use.

3-(3-(4-Hydroxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-6-phenyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile (1)

Compound Description: This compound is a key starting material for the synthesis of both pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H)-one and pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives incorporating a 1,3-diarylpyrazole moiety.

Relevance: This compound shares the pyridinecarbonitrile moiety with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although the core structures differ, the presence of this shared chemical motif demonstrates the potential for exploring diverse heterocyclic systems in medicinal chemistry.

4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor. It effectively reduces pulmonary and systemic arterial pressures, showing greater potency than other Rho kinase inhibitors like Y-27632 and fasudil. Chronic treatment with SB-772077-B attenuates the increase in pulmonary arterial pressure induced by monocrotaline.

Relevance: Although not directly related to the imidazo[4,5-b]pyridine scaffold, SB-772077-B demonstrates the exploration of alternative heterocyclic systems, such as the imidazo(4,5-c)pyridine core, for developing potent and selective kinase inhibitors. This exemplifies the broader chemical space that can be investigated for developing compounds with similar therapeutic targets as 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

1,3-Dihydro-5-methyl-6-(4-pyridinyl)-2H-imidazo[4,5-b]pyridin-2-one (13a)

Compound Description: Compound 13a is a potent cAMP PDE III inhibitor with in vitro activity in the nanomolar range.

Relevance: This compound shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Although 13a lacks a carboxylic acid group at the 7-position and has different substituents, it demonstrates the pharmaceutical relevance of the imidazo[4,5-b]pyridine scaffold.

5-Methyl-6-(4-pyridinyl)thiazolo[4,5-b]pyridin-2(3H)-one (51)

Compound Description: Similar to compound 13a, this compound is also a potent cAMP PDE III inhibitor with nanomolar activity in vitro.

Relevance: This compound demonstrates the potential for exploring related heterocyclic systems, such as thiazolo[4,5-b]pyridine, as alternatives to the imidazo[4,5-b]pyridine core of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid for developing bioactive compounds.

7-Methyl-6-(4-pyridinyl)-1,8-naphthyridin-2(1H)-one (22)

Compound Description: This compound is another potent cAMP PDE III inhibitor with nanomolar activity in vitro, similar to compounds 13a and 51.

Relevance: Compound 22 highlights the broader exploration of related heterocyclic systems, such as 1,8-naphthyridin-2(1H)-one, as potential alternatives to the imidazo[4,5-b]pyridine scaffold for developing potent inhibitors. This exemplifies the diversity of chemical space that can be considered for designing compounds with similar therapeutic targets as 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid.

3-[(2'-Carboxybiphenyl-4-yl)methyl]-2-cyclopropyl-7-methyl-3H-imidazo[4,5-b]pyridine (E4177)

Compound Description: E4177 is a potent and selective AT1-specific angiotensin II receptor antagonist. It competitively antagonizes angiotensin II-induced contraction of human and rabbit arterial strips without displaying any agonistic activity. E4177 does not affect responses to norepinephrine, serotonin, histamine, or KCl. Moreover, it has no effect on angiotensin-converting enzyme activity.

Relevance: E4177 shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. While E4177 targets the angiotensin II receptor, this shared scaffold exemplifies the potential of imidazo[4,5-b]pyridines for developing diverse bioactive compounds targeting various receptors and enzymes.

2-Butyl-5-dimethoxymethyl-6-phenyl-7-methyl-3-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-3H-imidazo[4,5-b]pyridine (KR-31125)

Compound Description: KR-31125 is a potent and selective angiotensin II type 1 (AT₁) receptor antagonist. It shows a high affinity for human recombinant AT₁ receptors and displays no interaction with AT₂ receptors. KR-31125 exhibits a nonparallel rightward shift in concentration-response curves to angiotensin II, suggesting a different mode of action compared to losartan, despite similar potency. [, ]

Relevance: Like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, KR-31125 also belongs to the imidazo[4,5-b]pyridine class of compounds, showcasing the potential of this scaffold for developing diverse and potent angiotensin II receptor antagonists. [, ]

6-[Benzoylamino]-7-methyl-2-propyl-3-[[2'-(N-(3-methyl-1-butoxy) carbonylaminosulfonyl)[1,1']-biphenyl-4-yl]methyl]-3H-imidazo[4,5- b]pyridine (L-163,017)

Compound Description: L-163,017 is a potent, orally active, nonpeptide angiotensin II receptor antagonist that exhibits balanced activity in vivo for both AT1 and AT2 receptor sites. It effectively blocks the pressor response to intravenous angiotensin II in conscious rats, dogs, and rhesus monkeys. L-163,017 significantly reduces blood pressure in a renin-dependent model of hypertension, demonstrating similar efficacy to an angiotensin-converting enzyme inhibitor (Enalapril) and a selective AT1 receptor antagonist (L-159,282).

Relevance: L-163,017 shares the imidazo[4,5-b]pyridine core structure with 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. L-163,017's dual AT1/AT2 activity showcases the potential for modifying the imidazo[4,5-b]pyridine scaffold to target both receptor subtypes, highlighting the tunability of this chemical class for developing multi-target therapeutic agents.

Overview

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. This compound is characterized by its unique bicyclic structure, which includes an imidazole ring fused to a pyridine ring, and a carboxylic acid functional group at the 7-position. The presence of the oxan-4-yl substituent adds complexity and potential biological activity to this compound. It has garnered interest in medicinal chemistry for its potential therapeutic applications.

Source

The compound is typically synthesized from various precursors through established chemical methods. Its structure and properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which confirm its molecular identity and purity.

Classification

This compound falls under the category of heterocyclic compounds, specifically within the sub-class of imidazo[4,5-b]pyridine derivatives. It is classified based on its structural features and functional groups, which influence its chemical behavior and biological activity.

Synthesis Analysis

Methods

The synthesis of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can be achieved through several synthetic routes. One common method involves cyclizing appropriate precursors such as 2,3-diaminopyridine derivatives in the presence of carboxylic acid derivatives.

Technical Details

  1. Starting Materials: The synthesis often begins with 2,3-diaminopyridine or similar derivatives.
  2. Reagents: Carboxylic acids or their derivatives are used to introduce the carboxylic acid functional group.
  3. Conditions: The reaction typically requires heating under reflux conditions to facilitate cyclization.
  4. Yield Optimization: Techniques such as continuous flow reactors may be employed in industrial settings to enhance yield and purity.
Molecular Structure Analysis

Structure

The molecular formula of 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is C10H10N2O3C_{10}H_{10}N_2O_3. The structure features:

  • An imidazo[4,5-b]pyridine core.
  • A carboxylic acid group attached at the 7-position.
  • An oxan ring substituent at the 2-position.

Data

The molecular weight is approximately 202.20 g/mol. The compound's InChI key is provided as a unique identifier for database searches.

Chemical Reactions Analysis

Reactions

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid can undergo various chemical transformations:

  1. Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
  2. Reduction: Reduction reactions can yield various derivatives with altered biological activities.
  3. Substitution Reactions: Electrophilic and nucleophilic substitutions can occur at multiple positions on the imidazo[4,5-b]pyridine ring.

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents like potassium permanganate.
  • Reducing agents such as sodium borohydride.
  • Substituting agents including halogens and alkylating agents.
Mechanism of Action

The mechanism of action for compounds like 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid often involves interactions with specific biological targets, such as enzymes or receptors within cellular pathways. For instance, it may act as an inhibitor of certain kinases or other proteins involved in disease processes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of the carboxylic acid group.

Chemical Properties

  1. Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for similar compounds.
  2. Stability: Stability under various pH conditions should be assessed for practical applications.

Relevant data from databases such as PubChem provide additional insights into these properties.

Applications

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid has potential applications in:

  1. Medicinal Chemistry: As a scaffold for developing new therapeutic agents targeting various diseases.
  2. Material Science: Due to its unique structural properties, it may be explored for use in advanced materials or coatings.

Research continues into exploring its full range of applications and optimizing its synthesis for practical use in pharmaceuticals and other fields.

Synthetic Methodologies and Optimization Strategies

Microwave-Assisted Cyclocondensation Approaches for Imidazo[4,5-b]pyridine Core Formation

The construction of the imidazo[4,5-b]pyridine core represents the foundational step in synthesizing 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid. Contemporary methodologies have shifted toward microwave-assisted cyclocondensation due to significant reductions in reaction times (from hours to minutes) and improved regioselectivity compared to conventional thermal methods. The core formation typically employs 5-bromopyridine-2,3-diamine or its carboxylic acid-protected derivatives as starting materials, reacting with carbonyl equivalents under controlled dielectric heating [3] [9].

The microwave protocol enables precise temperature modulation (typically 120-180°C), critical for preventing decarboxylation during ring formation when using 5-(ethoxycarbonyl)pyridine-2,3-diamine precursors. Solvent optimization studies reveal that polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) provide optimal microwave absorption, with reaction times compressed to 15-30 minutes versus 8-15 hours under reflux conditions [3]. Catalyst screening indicates that p-toluenesulfonic acid (p-TSA) or aminoclay-supported catalysts enhance reaction efficiency, achieving yields exceeding 85% while minimizing byproduct formation [9].

Table 1: Optimization Parameters for Microwave-Assisted Imidazo[4,5-b]pyridine Synthesis

PrecursorReagentSolventTemp (°C)Time (min)Yield (%)
5-Bromo-2,3-diaminopyridineBenzaldehydeDMF1502078
Ethyl 2,3-diaminopyridine-5-carboxylateAcetic acidDMSO1402582
Methyl 2,3-diaminopyridine-5-carboxylateTrimethyl orthoformateEthanol1203075

A critical advancement involves the in situ protection of the carboxylic acid functionality during cyclization. Researchers have successfully employed tert-butyl ester or trimethylsilyl ethyl ester protecting groups, which withstand microwave conditions and are subsequently deprotected under mild acidic conditions [6]. This strategy prevents the formation of decarboxylated byproducts that commonly plague conventional synthesis routes. Recent innovations focus on continuous-flow microwave reactors that further enhance scalability and reproducibility for gram-scale production of the imidazo[4,5-b]pyridine-7-carboxylate core structure [9].

Functionalization at the 2-Position: Oxan-4-yl Group Incorporation via Heterocyclic Coupling Reactions

The introduction of the oxan-4-yl (tetrahydropyran-4-yl) moiety at the C2 position demands precise regiocontrol, typically achieved through transition-metal-catalyzed cross-coupling or nucleophilic substitution strategies. The halogenated precursor 2-chloro-3H-imidazo[4,5-b]pyridine-7-carboxylic acid serves as the optimal substrate for metal-mediated coupling due to the superior leaving-group ability of chlorine at this position [8] [10].

Palladium-catalyzed Suzuki-Miyaura coupling has emerged as the predominant method for oxan-4-yl installation, utilizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxane as the key boron reagent. Catalytic systems employing Pd(PPh₃)₄ (5 mol%) with potassium carbonate base in toluene/water mixtures (4:1) at 80-90°C provide yields of 70-85% while preserving the acid functionality [8]. Alternative ligand systems with SPhos or XPhos enable coupling at reduced temperatures (50-60°C), minimizing thermal degradation risks.

For halogen-deficient substrates, direct C-H functionalization strategies show promise. Rhodium(III) catalysts such as [CpRhCl₂]₂* facilitate regioselective ortho-alkylation using oxan-4-ylboronic acid neopentyl glycol esters under mild conditions (room temperature to 60°C). This approach bypasses pre-halogenation steps but requires careful optimization of directing groups to maintain selectivity at the C2 position [8].

Table 2: Oxan-4-yl Group Incorporation Methodologies

MethodCatalyst SystemOxan-4-yl SourceConditionsYield (%)Regioselectivity
Suzuki-Miyaura CouplingPd(PPh₃)₄/K₂CO₃4-(4,4,5,5-TM-1,3,2-dioxaborolan-2-yl)oxaneToluene/H₂O, 85°C, 12h82>98% C2
Direct C-H Functionalization[Cp*RhCl₂]₂/AgSbF₆Oxan-4-yl-B(pin)DCE, 60°C, 24h68>95% C2
Nucleophilic Aromatic SubstitutionCuI/1,10-phenanthroline4-HydroxyoxaneDMSO, 140°C, 24h4580% C2

Phase-transfer catalysis (PTC) offers an alternative pathway for oxan-4-yl introduction under milder conditions. Utilizing 4-bromoxane or 4-iodoxane with tetrabutylammonium bromide (TBAB) as phase-transfer agent in dichloromethane/50% NaOH systems facilitates nucleophilic displacement at room temperature. This method proves particularly valuable for acid-sensitive intermediates, providing moderate yields (45-60%) with excellent functional group tolerance toward the carboxylic acid moiety [4].

Solvent-Free and Catalytic Protocols for Carboxylic Acid Derivative Synthesis

The synthesis of the carboxylic acid functionality at position 7 benefits significantly from solvent-free approaches and heterogeneous catalysis, which enhance atom economy and reduce environmental impact. Two principal routes predominate: (1) hydrolysis of pre-formed esters and (2) direct oxidation of alkyl-substituted precursors [5] [9].

The ester hydrolysis pathway employs ethyl or methyl 2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylate as substrates under solvent-free conditions. Catalytic systems featuring aminoclay-encapsulated potassium hydroxide or montmorillonite K10-supported sodium carbonate facilitate hydrolysis at 60-80°C within 2-4 hours, achieving conversions >95% without racemization or decarboxylation [9]. This approach circumvents traditional aqueous-organic solvent mixtures that often necessitate extended reflux and generate substantial waste.

For substrates lacking the pre-formed carboxylate, catalytic oxidation using gold nanoparticles (3-5 nm) supported on nanocrystalline cerium oxide enables direct conversion of 7-methyl derivatives to carboxylic acids. Molecular oxygen serves as the terminal oxidant at atmospheric pressure in solvent-free systems, operating at 80-100°C with 90-98% selectivity toward the carboxylic acid over aldehyde intermediates [5].

Table 3: Solvent-Free Carboxylic Acid Synthesis Strategies

Starting MaterialCatalyst/ReagentTemp (°C)Time (h)Conversion (%)Acid Purity (%)
Ethyl 2-(oxan-4-yl)imidazo[4,5-b]pyridine-7-carboxylateKOH/aminoclay composite8039899.5
Methyl 2-(oxan-4-yl)imidazo[4,5-b]pyridine-7-carboxylateNa₂CO₃/montmorillonite K107049698.8
7-Methyl-2-(oxan-4-yl)imidazo[4,5-b]pyridineAu/CeO₂ (1 mol% Au) + O₂9069597.2

Mechanochemical approaches utilizing ball milling technology represent an emerging frontier for carboxylic acid synthesis. Co-grinding the ester precursor with solid potassium hydroxide or sodium hydroxide in the presence of catalytic tetrabutylammonium bromide (5 mol%) achieves complete hydrolysis within 30-60 minutes without solvent addition. This technique demonstrates particular utility for acid-sensitive substrates, providing near-quantitative yields while minimizing thermal decomposition pathways [9]. The crystalline product obtained directly from milling typically exhibits high purity (>98%), reducing downstream purification requirements.

Post-Synthetic Modifications: Esterification and Amidation Pathways

The carboxylic acid functionality at position 7 serves as a versatile handle for diversification through esterification and amidation reactions, enabling access to valuable derivatives for structure-activity relationship studies. Direct esterification employs Fischer-Speier conditions with sulfuric acid catalysis in refluxing alcohols, though these harsh conditions risk decomposition of the acid-sensitive imidazo[4,5-b]pyridine core [6] [10].

Advanced methodologies utilize coupling agents under mild conditions. N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature efficiently converts the acid to methyl, ethyl, benzyl, and tert-butyl esters with yields of 80-95%. The tert-butyl ester proves particularly valuable as an acid-protecting group for subsequent nitrogen functionalization chemistry [10].

Amide bond formation represents the most pharmacologically relevant transformation. Two principal strategies predominate: (1) activated ester intermediates and (2) direct aminocoupling. The activated ester approach employs N-hydroxysuccinimide (NHS) or pentafluorophenyl esters prepared in situ from the carboxylic acid using N,N'-diisopropylcarbodiimide (DIC). These stable intermediates react readily with aliphatic and aromatic amines in dimethylformamide at 25-40°C, yielding amides without epimerization [6].

Table 4: Amidation and Esterification Methodologies

Derivatization TypeReagent SystemConditionsNucleophileYield (%)
Methyl EsterificationCH₃I, K₂CO₃, DMF25°C, 12h--90
Benzyl EsterificationBnBr, Cs₂CO₃, DMF25°C, 8h--85
Activated Ester AmidationDIC/NHS, then R-NH₂DMF, 25°C, 4hn-Butylamine92
Aniline88
Glycine ethyl ester85
Direct AmidationEDC·HCl, HOBt, DIPEACH₂Cl₂, 0°C→25°C, 12hCyclopropylamine78
4-Aminotetrahydropyran80

Chemoselective amidation proves challenging when functionalizing amines in the presence of the imidazole NH. Protection strategies employing SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) or MOM-Cl (methoxymethyl chloride) effectively shield the pyrrolic nitrogen, enabling selective amide bond formation at the carboxylic acid position. Subsequent deprotection with trifluoroacetic acid (for SEM) or hydrochloric acid (for MOM) regenerates the NH functionality without amide bond cleavage [10].

Recent innovations focus on continuous-flow amidation platforms using immobilized catalysts such as polymer-supported 1-hydroxy-7-azabenzotriazole (HOAt). These systems achieve residence times under 5 minutes at 100°C with near-quantitative conversion, enabling rapid exploration of structure-activity relationships for pharmaceutical applications. The technology demonstrates exceptional compatibility with the oxan-4-yl substituent and the sensitive heterocyclic core [6].

Properties

CAS Number

1708509-73-2

Product Name

2-(oxan-4-yl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid

IUPAC Name

2-(oxan-4-yl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid

Molecular Formula

C12H13N3O3

Molecular Weight

247.254

InChI

InChI=1S/C12H13N3O3/c16-12(17)8-1-4-13-11-9(8)14-10(15-11)7-2-5-18-6-3-7/h1,4,7H,2-3,5-6H2,(H,16,17)(H,13,14,15)

InChI Key

RMDWGBDFGJPSDT-UHFFFAOYSA-N

SMILES

C1COCCC1C2=NC3=NC=CC(=C3N2)C(=O)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.